(2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide
Description
The compound (2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide is a synthetic cinnamamide derivative featuring a chromen (coumarin) core and a 2-cyanophenyl substituent. The chromen moiety (a bicyclic structure with a benzopyran backbone) is known for its role in enhancing π-π interactions and hydrogen bonding, which are critical for biological activity .
Properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c20-12-16-6-1-3-7-17(16)21-19(22)10-9-14-11-15-5-2-4-8-18(15)23-13-14/h1-11H,13H2,(H,21,22)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNWIGHMFLKCFS-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of suitable precursors such as salicylaldehyde and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Coupling with Cyanophenyl Group: The chromene core is then coupled with a cyanophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of Propenamide Linkage: The final step involves the formation of the propenamide linkage through a condensation reaction between the chromene-cyanophenyl intermediate and an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the propenamide linkage, converting it to a saturated amide.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives of the chromene core.
Reduction: Saturated amide derivatives.
Substitution: Various substituted cyanophenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Novel Derivatives:
Biology
Biological Activity Studies: Due to its chromene core, the compound may exhibit various biological activities such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where chromene derivatives have shown efficacy.
Industry
Material Science: The compound may find applications in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide would depend on its specific biological activity. Generally, chromene derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, and DNA. The compound may modulate signaling pathways involved in oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and biological activities of the target compound with related derivatives:
Key Observations:
Electron-Withdrawing Groups (EWGs): The 2-cyanophenyl group in the target compound is analogous to trifluoromethyl (-CF₃) and chloro (-Cl) substituents in other cinnamamides. These groups enhance antibacterial activity by increasing lipophilicity (logP ~3.5–4.5) and improving membrane penetration . In coumarin hybrids (e.g., ), EWGs like methoxy and hydroxyl groups modulate anti-inflammatory activity by altering electron density .
Chromen vs.
Biological Activity
(2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chromene core linked to a cyanophenyl group through a propenamide linkage. The presence of the cyano group may enhance its electronic properties and reactivity compared to similar compounds.
| Property | Details |
|---|---|
| IUPAC Name | (E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide |
| Molecular Formula | C19H14N2O2 |
| Molecular Weight | 302.33 g/mol |
| CAS Number | 887347-60-6 |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. Its mechanism may include modulation of signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Antioxidant Activity
Research indicates that chromene derivatives exhibit significant antioxidant properties. The compound may scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for potential applications in preventing oxidative damage associated with various diseases.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and pathways, contributing to its therapeutic potential in treating inflammatory diseases.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It could induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Case Studies and Research Findings
-
Study on Antioxidant Activity
- A study evaluated the antioxidant capacity of various chromene derivatives, including this compound. Results demonstrated a significant reduction in lipid peroxidation levels when treated with the compound compared to controls, suggesting strong antioxidant potential .
- Anti-inflammatory Mechanism
- Anticancer Activity
Comparative Analysis with Similar Compounds
| Compound | Biological Activity |
|---|---|
| (2E)-3-(2H-chromen-3-yl)-N-(2-hydroxyphenyl)prop-2-enamide | Moderate antioxidant activity |
| (2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide | Weaker anticancer properties |
| (2E)-3-(2H-chromen-3-yl)-N-(4-cyanophenyl)prop-2-enamide | Enhanced anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
